molecular formula C8H5N3S B8567342 5-Cyanomethylbenz-2,1,3-thiadiazole

5-Cyanomethylbenz-2,1,3-thiadiazole

Cat. No. B8567342
M. Wt: 175.21 g/mol
InChI Key: MNULSBSCAPAZMV-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

A mixture of 5-bromomethyl-benzo[1,2,5]thiadiazole [RN65858-50-6](7.0 g, 30 mmol), ethanol (50 ml)and a solution of potassium cyanide (2.3 g, 36 mmol) in water (25 ml) was stirred at 50° C. for 15 hours. The alcoholic solution was concentrated and the residue suspended in water. The solid was collected by filtration, washed with water and dried in vacuo to give benzo[1,2,5]thiadiazol-5-yl-acetonitrile (2.8 g, 47%)
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[C:7]([CH:11]=1)=[N:8][S:9][N:10]=2.C(O)C.[C-:15]#[N:16].[K+]>O>[N:10]1[S:9][N:8]=[C:7]2[CH:11]=[C:3]([CH2:2][C:15]#[N:16])[CH:4]=[CH:5][C:6]=12 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrCC=1C=CC=2C(=NSN2)C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The alcoholic solution was concentrated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=NS1)C=C(C=C2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.